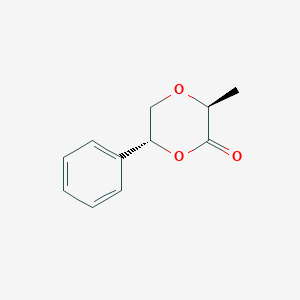
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- is an organic compound with the molecular formula C11H12O3 It is a chiral molecule, meaning it has non-superimposable mirror images
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a 3-methyl-6-phenyl-1,4-dioxane-2,5-dione precursor with a suitable base to induce cyclization and form the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the cyclization process.
Solvent: Solvents such as dichloromethane or tetrahydrofuran are commonly used.
Catalysts: Bases like sodium hydroxide or potassium carbonate can be employed to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be used to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as in drug development or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)-
- 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3R,6R)-
Uniqueness
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6R)- is unique due to its specific chiral configuration, which can result in different biological activities and chemical properties compared to its stereoisomers. This uniqueness makes it valuable in applications where chirality plays a crucial role, such as in the development of enantiomerically pure drugs.
Propriétés
Numéro CAS |
655246-16-5 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
(3S,6R)-3-methyl-6-phenyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C11H12O3/c1-8-11(12)14-10(7-13-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10-/m0/s1 |
Clé InChI |
JZUIWDCJHDUQOU-WPRPVWTQSA-N |
SMILES isomérique |
C[C@H]1C(=O)O[C@@H](CO1)C2=CC=CC=C2 |
SMILES canonique |
CC1C(=O)OC(CO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


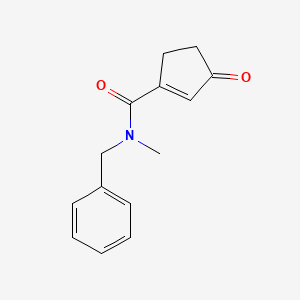
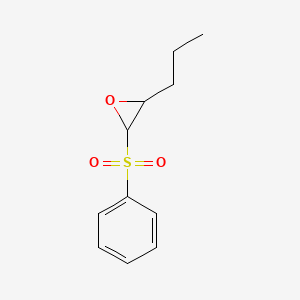
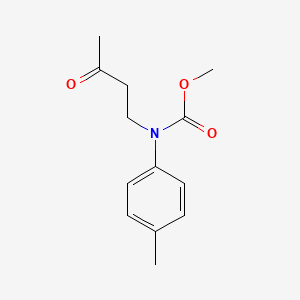
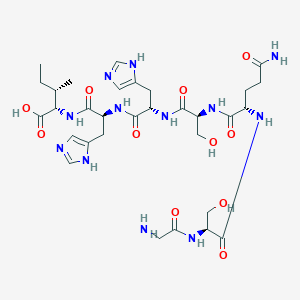
![(2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538412.png)
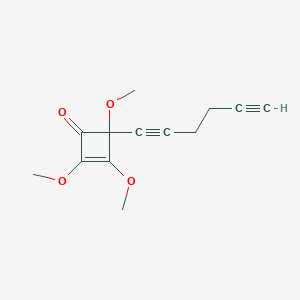
![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine](/img/structure/B12538424.png)
![Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)](/img/structure/B12538429.png)
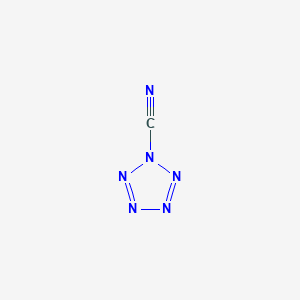

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol](/img/structure/B12538452.png)
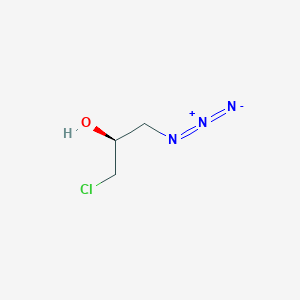
![6-(Furan-2-yl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538469.png)
![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
